2,3,6,7,10,11-Hexaacetoxytriphenylene
Overview
Description
2,3,6,7,10,11-Hexaacetoxytriphenylene (CAS# 32829-08-6) is a chemical compound with the molecular formula C30H24O12 and a molecular weight of 576.5 . It is used in the preparation of ultrafast photoinduced electron transfer in face-to-face charge-transfer π-complexes of planar porphyrins and hexaazatriphenylene derivatives .
Synthesis Analysis
An efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives has been reported . This involves the anodic treatment of catechol ketals and subsequent acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which is a safer alternative to toxic and expensive acetonitrile .Molecular Structure Analysis
The molecular structure of 2,3,6,7,10,11-Hexaacetoxytriphenylene consists of a triphenylene core with six acetoxy groups attached to it .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 760.6±60.0 °C and a predicted density of 1.380±0.06 g/cm3 .Scientific Research Applications
Synthesis Methods
2,3,6,7,10,11-Hexamethoxytriphenylene, a derivative of 2,3,6,7,10,11-Hexaacetoxytriphenylene, can be prepared through oxidative trimerization of 1,2-dimethoxybenzene, yielding nearly quantitative yield and high purity. This method, demonstrating efficient synthesis, can be applied to other alkoxy-substituted triphenylenes (Naarmann, Hanack, & Mattmer, 1994).
Crystal Structures and Mesophases
Crystal structures of oxy-substituted triphenylene premesogens, including 2,3,6,7,10,11-hexamethoxytriphenylene, were found to differ significantly from those expected in discotic columnar behavior. This insight helps understand the structural forces leading to mesophase behavior in such systems, indicating that the behavior is governed more by alkyl groups than by the stacking of the aromatic core (Andresen, Krebs, Thorup, & Bechgaard, 2000).
Photophysical Properties
The fluorescence properties of 2,3,6,7,10,11-hexa-n-hexyloxytriphenylene, a related compound, have been studied in various phases, showing significant insights into energy migration and exciton dynamics in organized phases, which can be extrapolated to similar compounds (Markovitsi, Lécuyer, Lianos, & Malthěte, 1991).
Electroorganic Synthesis
An electroorganic synthesis method for producing 2,3,6,7,10,11-Hexahydroxytriphenylene, related to Hexaacetoxytriphenylene, offers an efficient, superior alternative to chemical methods. This protocol uses cyclic voltammetry studies and provides a product of good quality and purity (Regenbrecht & Waldvogel, 2012).
Electronic Conductivity
In the study of electronic conductivity, compounds like 2,3,6,7,10,11-hexa-hexyloxytriphenylene show a transformation into a p-type semiconductor when doped with Lewis acids. This finding, relevant to Hexaacetoxytriphenylene, underlines the potential of such compounds in semiconductor applications (Boden, Bushby, Clements, Jesudason, Knowles, & Williams, 1988).
Metal-Organic Frameworks (MOFs)
Research into trinuclear complexes and MOFs using hexahydroxytriphenylene, a compound structurally related to Hexaacetoxytriphenylene, provides insights into the spin exchange interactions in conductive MOFs, opening pathways for understanding two-dimensional materials with delocalized electrons (Yang, He, & Dincǎ, 2019).
properties
IUPAC Name |
(3,6,7,10,11-pentaacetyloxytriphenylen-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c1-13(31)37-25-7-19-20(8-26(25)38-14(2)32)22-10-28(40-16(4)34)30(42-18(6)36)12-24(22)23-11-29(41-17(5)35)27(9-21(19)23)39-15(3)33/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKHQSUTXVUOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473932 | |
Record name | 2,3,6,7,10,11-Hexaacetoxytriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7,10,11-Hexaacetoxytriphenylene | |
CAS RN |
32829-08-6 | |
Record name | 2,3,6,7,10,11-Hexaacetoxytriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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